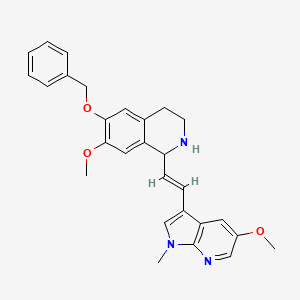
TDP-43 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TDP-43 degrader-1 is a compound designed to target and degrade TAR DNA-binding protein 43 (TDP-43) aggregates and oligomers. TDP-43 is a protein associated with several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The accumulation of TDP-43 aggregates in neurons is a hallmark of these diseases, leading to neuronal cell death and dysfunction .
Preparation Methods
The synthesis of TDP-43 degrader-1 involves the creation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to bind to TDP-43 aggregates and an E3 ligase, facilitating the ubiquitination and subsequent proteolytic degradation of the aggregates . The synthetic route typically involves the following steps:
Synthesis of the ligand for TDP-43: This involves the creation of a molecule that can specifically bind to TDP-43 aggregates.
Synthesis of the ligand for E3 ligase: This involves the creation of a molecule that can bind to the E3 ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule.
Chemical Reactions Analysis
TDP-43 degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of TDP-43 aggregates, marking them for degradation by the proteasome.
Proteolytic degradation: Following ubiquitination, the TDP-43 aggregates are degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to the target protein.
Ubiquitin: A small protein that is attached to the target protein to mark it for degradation.
The major products formed from these reactions are the degraded fragments of TDP-43 aggregates .
Scientific Research Applications
TDP-43 degrader-1 has several scientific research applications, including:
Neurodegenerative disease research: The compound is used to study the degradation of TDP-43 aggregates in models of ALS and FTLD.
Drug development: This compound serves as a potential therapeutic agent for the treatment of neurodegenerative diseases associated with TDP-43 aggregation.
Cell biology: The compound is used to study the mechanisms of protein degradation and the role of TDP-43 in cellular processes.
Mechanism of Action
TDP-43 degrader-1 exerts its effects by binding to TDP-43 aggregates and an E3 ligase. This binding facilitates the ubiquitination of the TDP-43 aggregates, marking them for degradation by the proteasome . The molecular targets involved in this process include TDP-43 and the E3 ligase . The pathway involves the following steps:
Binding: this compound binds to TDP-43 aggregates and the E3 ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the TDP-43 aggregates.
Degradation: The ubiquitinated TDP-43 aggregates are recognized and degraded by the proteasome.
Comparison with Similar Compounds
TDP-43 degrader-1 is unique in its dual-targeting capacity against both TDP-43 aggregates and oligomers. Similar compounds include other PROTACs designed to target different proteins involved in neurodegenerative diseases . Some of these similar compounds are:
PROTAC 2: Another PROTAC designed to target TDP-43 aggregates with different linker lengths.
4,4′-dianilino-1,1′-binaphthyl-5,5′-disulfonic acid (bis-ANS): A compound that modulates the liquid-liquid phase separation of TDP-43.
Congo Red: A compound similar to bis-ANS that also modulates TDP-43 aggregation.
This compound stands out due to its specific design to target and degrade TDP-43 aggregates, making it a promising candidate for therapeutic development in neurodegenerative diseases .
Properties
Molecular Formula |
C28H29N3O3 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
7-methoxy-1-[(E)-2-(5-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethenyl]-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C28H29N3O3/c1-31-17-21(24-14-22(32-2)16-30-28(24)31)9-10-25-23-15-26(33-3)27(13-20(23)11-12-29-25)34-18-19-7-5-4-6-8-19/h4-10,13-17,25,29H,11-12,18H2,1-3H3/b10-9+ |
InChI Key |
RKKQXGNMFVKLDL-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)/C=C/C3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)C=CC3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


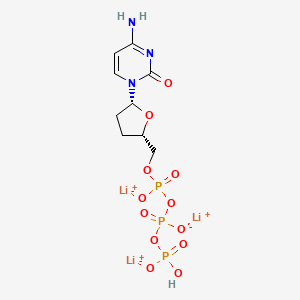
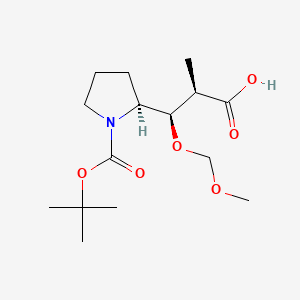
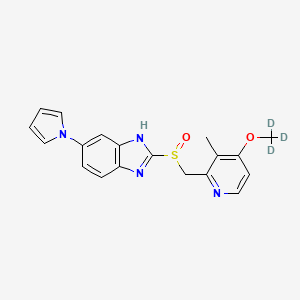
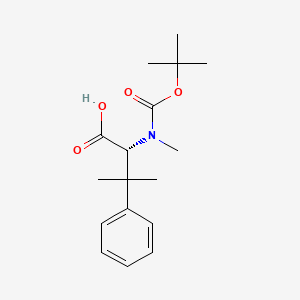
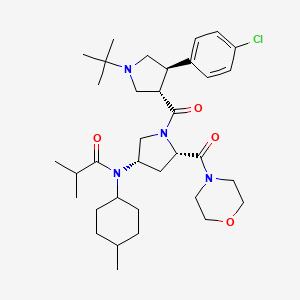
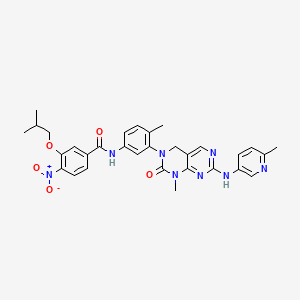
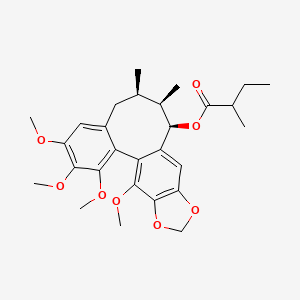

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
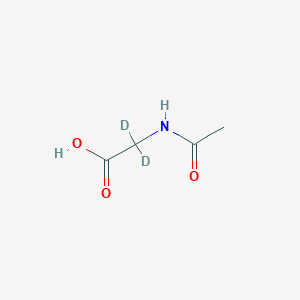
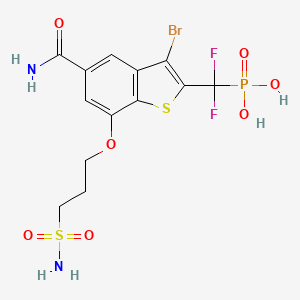

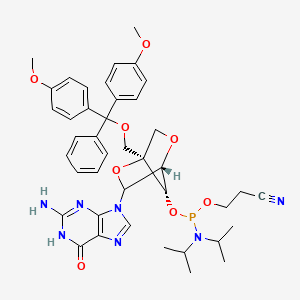
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
